![molecular formula C10H14N2O4S B5210604 5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5210604.png)
5-[(dimethylamino)sulfonyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Dimethylamino)sulfonyl]-2-methoxybenzamide, also known as DBM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBM is a small molecule that belongs to the class of sulfonamides and has been studied extensively for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Aplicaciones Científicas De Investigación
5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. This compound works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDACs are overexpressed in many types of cancer, and their inhibition by this compound leads to the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis.
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and microglia. This compound works by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
This compound has also been studied for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and apoptosis in various models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound works by activating the Nrf2-ARE signaling pathway, which is a cellular defense mechanism that protects cells from oxidative stress and inflammation.
Mecanismo De Acción
5-[(dimethylamino)sulfonyl]-2-methoxybenzamide works by inhibiting the activity of HDACs and NF-κB, which are key regulators of gene expression and immune and inflammatory responses, respectively. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. HDAC inhibitors such as this compound inhibit the activity of HDACs, leading to the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. NF-κB inhibitors such as this compound inhibit the activity of NF-κB, leading to the inhibition of the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the production of pro-inflammatory cytokines in macrophages and microglia. This compound has also been shown to protect neurons from oxidative stress and apoptosis in various models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound can also have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 5-[(dimethylamino)sulfonyl]-2-methoxybenzamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. A third direction is to investigate its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to optimize the synthesis and formulation of this compound for use in lab experiments and potential clinical applications.
Métodos De Síntesis
5-[(dimethylamino)sulfonyl]-2-methoxybenzamide can be synthesized by reacting 5-amino-2-methoxybenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid with a melting point of 214-216°C.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)17(14,15)7-4-5-9(16-3)8(6-7)10(11)13/h4-6H,1-3H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQLKSXZCXUYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

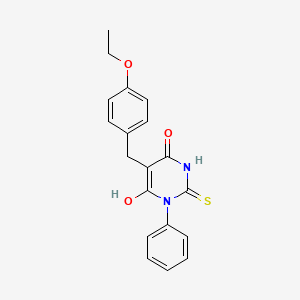
![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5210532.png)
![2-[2-(methylthio)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5210546.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B5210548.png)
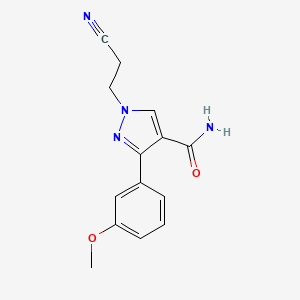
![4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210557.png)
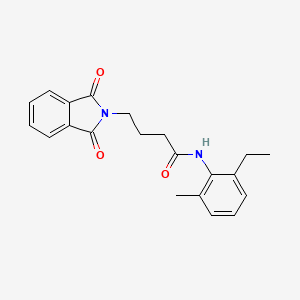
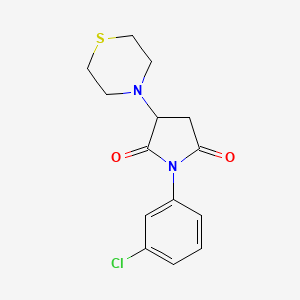
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5210575.png)
![N-[(isobutylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5210581.png)
![1-{2-(4-chlorophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B5210599.png)
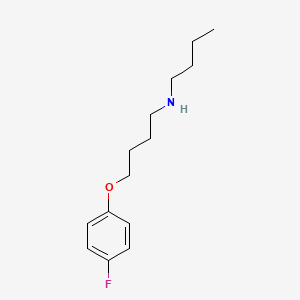
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide](/img/structure/B5210612.png)
![5-(4-biphenylyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5210618.png)